tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263180-19-3
VCID: VC7246486
InChI: InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.328

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate

CAS No.: 1263180-19-3

Cat. No.: VC7246486

Molecular Formula: C13H22F2N2O2

Molecular Weight: 276.328

* For research use only. Not for human or veterinary use.

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate - 1263180-19-3

Specification

CAS No. 1263180-19-3
Molecular Formula C13H22F2N2O2
Molecular Weight 276.328
IUPAC Name tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3
Standard InChI Key KFDYHBFUQULOTO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F

Introduction

Structural Characterization and Chemical Properties

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate belongs to the diazaspirocyclic family, characterized by a spiro junction connecting two nitrogen-containing rings. The core structure comprises a cyclohexane ring fused to a pyrrolidine-like ring via a spiro carbon atom, with fluorine atoms at the 4,4-positions and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₂₂F₂N₂O₂
Molecular Weight276.33 g/mol
CAS Registry Number1263178-02-4
LogP (Partition Coefficient)1.51
Rotatable Bond Count2
Polar Surface Area42 Ų

The presence of two fluorine atoms introduces electronegativity and metabolic stability, while the spiro architecture restricts conformational flexibility, potentially enhancing target binding selectivity . The Boc group serves as a transient protecting moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .

SupplierPurityQuantityPrice (USD)
Angene International95%100 mg1,109
BLD Pharmatech98%1 g2,900
Advanced ChemBlock97%1 g4,400

Data adapted from commercial catalogs indicates limited availability, with prices reflecting the compound's synthetic complexity . Scale-up production would require optimization of fluorination and spirocyclization steps to improve yield.

Comparative Analysis with Structural Analogs

Key Differences from Non-Fluorinated Derivatives

Parameter4,4-Difluoro DerivativeNon-Fluorinated Analog
Molecular Weight276.33 g/mol240.34 g/mol
LogP1.513.71
Polar Surface Area42 Ų23.55 Ų

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access stereoisomers, as chirality critically impacts biological activity (e.g., CCR4 antagonist potency) .

  • ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity to validate therapeutic potential.

  • Target Identification: High-throughput screening against kinase panels or GPCR libraries to uncover novel targets.

  • Formulation Science: Investigating salt forms (e.g., hemioxalate ) to optimize pharmacokinetics.

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